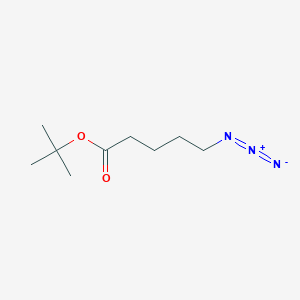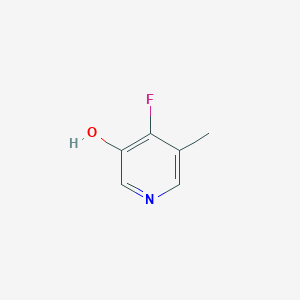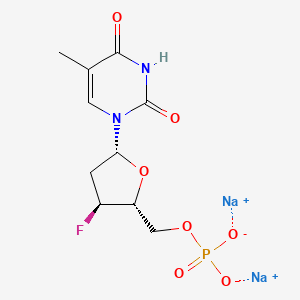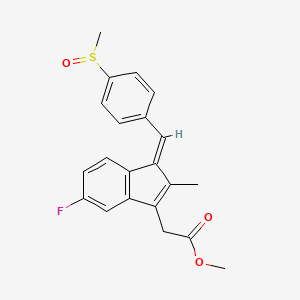![molecular formula C19H20O5 B15293927 7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one CAS No. 16850-99-0](/img/structure/B15293927.png)
7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- is a complex organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a benzopyran core and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a benzopyran derivative and a furan derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-: Known for its simpler structure and different biological activities.
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-: Another benzopyran derivative with distinct chemical properties and applications.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Features a different substitution pattern, leading to varied reactivity and uses.
Uniqueness
2H-1-Benzopyran-2-one, 7-[3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)butoxy]- stands out due to its unique combination of a benzopyran core and a furan ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
16850-99-0 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
7-[3-(5,5-dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one |
InChI |
InChI=1S/C19H20O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-7,10-12H,8-9H2,1-3H3 |
Clave InChI |
GXTVQAPXQFZGLW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)



![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)






